Sodium 2-(methylamino)ethanesulfonate

Catalog No.
S1533299
CAS No.
61791-42-2
M.F
C3H8NNaO3S
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-(methylamino)ethanesulfonate

CAS Number

61791-42-2

Product Name

Sodium 2-(methylamino)ethanesulfonate

IUPAC Name

sodium;2-(methylamino)ethanesulfonate

Molecular Formula

C3H8NNaO3S

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C3H9NO3S.Na/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7);/q;+1/p-1

InChI Key

KKDONKAYVYTWGY-UHFFFAOYSA-M

SMILES

CNCCS(=O)(=O)[O-].[Na+]

Synonyms

Sodium methyl cocoyl taurate, Jeepon 30-A Powder

Canonical SMILES

CNCCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CNCCS(=O)(=O)[O-].[Na+]

Sodium 2-(methylamino)ethanesulfonate, also known as sodium N-methyltaurinate, is an organic compound with the molecular formula C₃H₉NO₃S.Na. It is characterized by a sulfonic acid group, which contributes to its solubility in water and its potential applications in biological and chemical contexts. The compound features a methylamino group attached to an ethyl chain, making it a derivative of taurine. Its structure can be represented as follows:

  • IUPAC Name: Sodium 2-(methylamino)ethanesulfonate
  • CAS Number: 4316-74-9

The compound is often utilized in biochemical research and industrial applications due to its unique properties.

Buffering Agent

Mesylate acts as a biological buffer, helping maintain a stable pH in solutions. This is particularly useful for studies involving enzymes and other biomolecules that are sensitive to pH changes.One study investigated the use of mesylate buffer for optimal activity of the enzyme lipase from Candida rugosa. The researchers found that the mesylate buffer provided a stable pH environment, leading to consistent enzyme activity throughout the experiment [Pubmed source: ].

, including:

  • Nucleophilic Substitution: The methylamino group can act as a nucleophile in reactions with alkyl halides.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related structures.
  • Polymerization: The compound is used in the synthesis of polythiophene derivatives, which are conductive materials useful in electronics and sensors.

These reactions highlight its versatility as a reagent in organic synthesis.

Sodium 2-(methylamino)ethanesulfonate exhibits several biological activities:

  • Buffering Agent: It is commonly used as a buffering agent in biological assays due to its ability to maintain pH stability.
  • Cell Culture: The compound supports cell growth and viability in various culture conditions.
  • Potential Neurological Effects: Research indicates that derivatives of taurine may have neuroprotective effects, suggesting potential applications in neurological studies .

These properties make it valuable in both research and therapeutic contexts.

Several methods exist for synthesizing sodium 2-(methylamino)ethanesulfonate:

  • From Taurine: The compound can be synthesized from taurine through methylation processes using methyl iodide or dimethyl sulfate.
  • Direct Sulfonation: Methylaminoethanol can be sulfonated with sulfur trioxide or chlorosulfonic acid to yield the sulfonate derivative.
  • Neutralization Reaction: The sulfonic acid form can be neutralized with sodium hydroxide to produce the sodium salt .

These methods provide flexibility in production depending on the desired scale and purity.

Sodium 2-(methylamino)ethanesulfonate has various applications:

  • Biochemical Research: Utilized as a buffering agent and stabilizer in enzyme assays and cell cultures.
  • Material Science: Employed in the synthesis of conductive polymers and materials for electronic devices.
  • Pharmaceuticals: Investigated for potential therapeutic roles due to its biological activity.

These applications underscore its significance across multiple fields.

Interaction studies involving sodium 2-(methylamino)ethanesulfonate have focused on its role as a buffer and stabilizer. It has been shown to interact with various biomolecules, influencing enzyme activity and stability. Additionally, studies have indicated that it may modulate neurotransmitter activity, suggesting further avenues for exploration in neuropharmacology .

Sodium 2-(methylamino)ethanesulfonate shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
Sodium TaurinateAmino Acid DerivativeNaturally occurring; less soluble than sodium 2-(methylamino)ethanesulfonate
Sodium 2-AminoethanesulfonateAmino Acid DerivativeLacks methyl group; different buffering capacity
Sodium N-MethyltaurinateSulfonic Acid DerivativeSimilar structure; differing biological activities

Sodium 2-(methylamino)ethanesulfonate stands out due to its specific methylation at the amino group, enhancing its solubility and functional properties compared to other similar compounds.

Physical Description

Liquid; WetSolid
Liquid

UNII

FXG7384HSN

GHS Hazard Statements

Aggregated GHS information provided by 220 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (71.82%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (28.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (99.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

61791-42-2
61791-43-3
4316-74-9

Wikipedia

Sodium methyltaurate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Ethanesulfonic acid, 2-(methylamino)-, N-coco acyl derivs., sodium salts: ACTIVE
Soap, cleaning compound, and toilet preparation manufacturing
Ethanesulfonic acid, 2-(methylamino)-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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